molecular formula C17H25NO4 B1468188 Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate CAS No. 1353504-02-5

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B1468188
CAS No.: 1353504-02-5
M. Wt: 307.4 g/mol
InChI Key: MSVMBRNUHOHROT-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 4-methoxyphenyl substituent at the 3-position of the piperidine ring. The Boc group enhances solubility and stability during synthesis, while the hydroxyl and aromatic substituents may influence biological activity and molecular interactions .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-5-10-17(20,12-18)13-6-8-14(21-4)9-7-13/h6-9,20H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVMBRNUHOHROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core and 3-Substitution

One common approach involves the nucleophilic addition or substitution reactions on suitably functionalized piperidine derivatives. The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions, depending on the precursor availability.

Hydroxyl Group Introduction

The tertiary hydroxyl group at the 3-position is introduced through controlled oxidation or hydroxy-functionalization reactions. This step often requires careful control of reaction conditions to avoid over-oxidation or side reactions.

Nitrogen Protection

The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate (BOC) group. This protection is essential to prevent unwanted side reactions during subsequent synthetic steps and to enhance compound stability.

Typical Reaction Conditions

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or methanol.
  • Bases: Triethylamine or carbonate bases to neutralize acids formed during protection.
  • Temperature: Ranges from 0°C to 50°C depending on reaction step.
  • Time: From minutes (in click chemistry steps) to several hours for protection or substitution reactions.

One-Pot Click Chemistry Approach for Piperidine Carboxylates

Recent advances have demonstrated efficient one-pot synthetic methods using copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate tert-butyl 4-substituted phenyl piperidine carboxylates with high yields (~90-98%) and purity (>95%). Although this method is primarily reported for triazole derivatives, it exemplifies modern synthetic efficiency applicable to piperidine carboxylates.

  • Reaction involves tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with aryl or alkyl azides.
  • Catalysts: CuI (10 mol%), base DIPEA (1.5 eq).
  • Solvent: DMF.
  • Temperature: 0°C.
  • Time: Approximately 5 minutes.
  • Yields: 92-97% isolated yields.
  • Purity: >96%.

This method significantly reduces reaction time and improves yield and selectivity compared to traditional multi-step syntheses.

Industrial and Laboratory Scale Synthesis

Industrial synthesis adapts laboratory methods with optimization for scale, yield, and purity:

  • Use of continuous flow reactors for precise temperature and mixing control.
  • Extended reaction times at controlled temperatures (e.g., 10-15°C for initial steps, warming to 20-25°C, then heating to 48-53°C for several hours) to enhance conversion and product quality.
  • Employment of anhydrous carbonate bases and organic solvents to facilitate BOC protection and substitution steps.

Data Summary Table of Key Preparation Parameters

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Time Yield (%) Notes
1 Piperidine ring functionalization Various piperidine derivatives DCM, MeOH, THF 0-25 Several hours Variable Introduction of 4-methoxyphenyl group
2 Hydroxyl group introduction Oxidants or nucleophiles Organic solvents Ambient to 50 Hours Moderate Controlled to avoid overreaction
3 Nitrogen BOC protection tert-Butyl chloroformate, base (TEA) DCM or THF 10-53 0.5-15 hours High Essential for stability and selectivity
4 One-pot click chemistry (analog) CuI, DIPEA, aryl/alkyl azides DMF 0 ~5 minutes 90-98 High efficiency, applicable to derivatives

Research Findings and Analytical Data

  • NMR Characterization: ^13C NMR spectra show characteristic chemical shifts confirming the presence of tert-butyl, hydroxyl, and aromatic groups.
  • Purity and Yield: Optimized conditions yield products with >95% purity and isolated yields up to 97% in click chemistry approaches.
  • Biological Relevance: The compound and its analogs are studied for receptor binding activity, with synthetic methods enabling rapid generation of analog libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate (CAS 302924-67-0)
  • Key Differences : The hydroxyl and 4-methoxyphenyl groups are at the 4-position instead of the 3-position.
tert-Butyl 3-(2-naphthyl)piperidine-1-carboxylate
  • Key Differences : A bulkier 2-naphthyl group replaces the 4-methoxyphenyl and hydroxyl groups.
  • Impact : Increased aromaticity and steric bulk may enhance π-π stacking interactions but reduce solubility .
tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS 552868-06-1)
  • Key Differences : A 3-chlorobenzyl substituent at the 4-position replaces the hydroxyl and methoxyphenyl groups.
  • Impact : The electron-withdrawing chlorine atom increases lipophilicity (logP) and may influence halogen bonding in biological targets .

Functional Group Variations

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
  • Key Differences : A hydrophobic 4-methylpentyl chain replaces the hydroxyl and methoxyphenyl groups.
  • Impact : Enhanced lipophilicity makes this compound suitable for membrane permeability studies but may reduce water solubility .
tert-Butyl 3-formylpiperidine-1-carboxylate
  • Key Differences : A formyl group at the 3-position replaces the hydroxyl and methoxyphenyl groups.
  • Impact : The aldehyde group increases electrophilicity, making it reactive in nucleophilic addition reactions but less stable under basic conditions .
tert-Butyl 4-(3-(4-methoxyphenyl)-3-oxopropyl)piperidine-1-carboxylate
  • Key Differences : A ketone-containing propyl chain replaces the hydroxyl group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₇H₂₅NO₅ 335.38 g/mol 3-OH, 3-(4-MeOPh) High polarity, moderate logP
tert-Butyl 4-hydroxy-4-(4-MeOPh)piperidine-1-carboxylate C₁₇H₂₅NO₅ 335.38 g/mol 4-OH, 4-(4-MeOPh) Similar polarity, different H-bonding
tert-Butyl 3-(2-naphthyl)piperidine-1-carboxylate C₂₀H₂₅NO₂ 311.42 g/mol 3-(2-naphthyl) High logP, low solubility
tert-Butyl 4-(3-Cl-benzyl)piperidine-1-carboxylate C₁₇H₂₄ClNO₂ 309.83 g/mol 4-(3-Cl-benzyl) Moderate logP, halogen interactions

Biological Activity

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H25NO4
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 1185038-81-6

The compound features a piperidine ring substituted with a tert-butyl group and a methoxyphenyl moiety, which are critical for its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

In vitro studies demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta. Specifically, it was noted that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving the modulation of inflammatory pathways .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. It was found to exhibit significant scavenging activity against free radicals, which contributes to its protective effects on neuronal cells. The ability to mitigate oxidative damage is crucial for preventing neuronal apoptosis and maintaining cellular integrity .

Case Study 1: Neuroprotection in Animal Models

A study involving scopolamine-induced cognitive impairment in rats demonstrated that administration of this compound resulted in improved memory and learning capabilities compared to control groups. The treated rats showed enhanced performance in maze tests, indicating potential benefits in cognitive function .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study using human astrocyte cell lines, the compound was evaluated for its safety profile. Results indicated no significant cytotoxic effects at concentrations up to 100 μM, supporting its potential use in therapeutic applications without adverse effects on cell viability .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to amyloid-beta formation. Inhibition by the compound could reduce amyloid plaque formation.
  • Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may increase acetylcholine levels, enhancing cholinergic neurotransmission which is often impaired in Alzheimer’s disease .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H25NO4
Molecular Weight307.38 g/mol
CAS Number1185038-81-6
Neuroprotective ActivityReduces amyloid-beta aggregation
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityNo significant cytotoxic effects at ≤100 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate, and what experimental conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring. A common approach includes:

  • Step 1 : Condensation of 4-methoxyphenylmagnesium bromide with a tert-butyl-protected piperidone intermediate under anhydrous conditions.
  • Step 2 : Hydroxylation at the 3-position using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic methods for stereocontrol .
  • Optimization : Yields are improved by controlling reaction temperature (0–20°C for sensitive steps) and using catalysts like DMAP or triethylamine to stabilize intermediates. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and hydroxy/methoxy substituents.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight (expected [M+H]+ ~322.3 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry at the 3-hydroxy position if single crystals are obtained .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use respiratory protection (N95 mask) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates.
  • Emergency Measures : Immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The electron-donating methoxy group activates the phenyl ring for electrophilic aromatic substitution but introduces steric hindrance at the 3-hydroxy site. Computational studies (DFT) predict reduced nucleophilicity at the hydroxyl group compared to non-substituted analogs .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-chlorophenyl derivatives) under identical SN2 conditions (e.g., alkylation with methyl iodide). Monitor kinetics via HPLC .

Q. What strategies resolve contradictions in reported toxicity data for piperidine derivatives?

  • Data Reconciliation :

  • In vitro Assays : Perform MTT assays on human hepatocytes to assess acute toxicity (IC50 values).
  • Comparative Analysis : Cross-reference results with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, which shows Category 4 acute toxicity per OECD guidelines) .
  • Meta-Analysis : Use PubChem and Reaxys databases to identify trends in toxicity correlated with substituent patterns .

Q. How can researchers design in vivo studies to evaluate the metabolic stability of this compound?

  • Experimental Design :

  • Animal Models : Administer the compound (10 mg/kg) to Sprague-Dawley rats via oral gavage. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours.
  • Analytical Workflow : Quantify parent compound and metabolites using LC-MS/MS. Identify major metabolic pathways (e.g., hydroxylation, demethylation) via fragmentation patterns.
  • Data Interpretation : Compare half-life (t1/2t_{1/2}) and clearance rates with in silico predictions (e.g., SwissADME) to validate models .

Q. What computational methods predict the compound’s binding affinity for neurological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT2A). Key parameters:

  • Grid Box : Center on the receptor’s orthosteric site (coordinates: x=15.2, y=22.6, z=18.4).
  • Scoring : Analyze binding energy (ΔG < −8 kcal/mol suggests high affinity).
    • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate

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